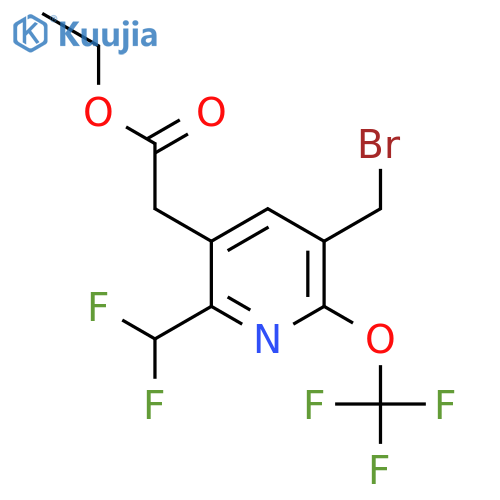Cas no 1806766-51-7 (Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)

1806766-51-7 structure
商品名:Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1806766-51-7
MF:C12H11BrF5NO3
メガワット:392.116660356522
CID:4812718
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C12H11BrF5NO3/c1-2-21-8(20)4-6-3-7(5-13)11(22-12(16,17)18)19-9(6)10(14)15/h3,10H,2,4-5H2,1H3
- InChIKey: XZLLXXDNZVGVSB-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(N=C(C(F)F)C(=C1)CC(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 48.4
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081165-1g |
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate |
1806766-51-7 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1806766-51-7 (Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
